molecular formula C8H13ClN4O2 B2797089 methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride CAS No. 2225136-46-7

methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride

Cat. No.: B2797089
CAS No.: 2225136-46-7
M. Wt: 232.67
InChI Key: WHXXGYRITJNRLM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride is a nitrogen-rich bicyclic heterocycle featuring a fused triazole-pyridine core. The compound is characterized by:

  • A methyl carboxylate group at position 4.
  • An amino substituent at position 2.
  • A hydrochloride salt formulation, enhancing its solubility and stability .

This structural framework aligns it with the broader class of [1,2,4]triazolo[1,5-a]heterocycles, which are renowned for diverse biological activities, including herbicidal, antimicrobial, and antitumor properties .

Properties

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5;/h5H,2-4H2,1H3,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXGYRITJNRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=NC(=NN2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride is recognized for its ability to interact with various biological targets. The compound's structure facilitates the formation of derivatives that may exhibit enhanced biological properties. Research indicates that compounds with similar triazole and pyridine structures have demonstrated diverse biological activities such as:

  • Antiviral Properties : Similar compounds have been shown to possess antiviral effects.
  • Antitumor Activity : Derivatives of triazole-pyridine compounds have been investigated for their potential in cancer therapy .

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-[1,2,4]triazolo[1,5-a]pyridineSimilar triazole-pyridine structureAntiviral properties
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridineEthyl instead of methyl groupAntitumor activity
Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridineSpecific amino and carboxyl groupsPotential anticancer agent

Cancer Research

The compound has been the subject of extensive research concerning its anticancer properties. Studies have focused on its interactions with various biomolecules and its efficacy against different cancer cell lines. Notably:

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine exhibit significant cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For instance:
    • Derivatives showed IC50 values ranging from 14.5 to 57.01 µM against these cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

DerivativeMCF-7 IC50 (µM)HCT-116 IC50 (µM)PC-3 IC50 (µM)
Derivative A14.557.0125.23
Derivative B19.4N/AN/A
Doxorubicin40.0N/AN/A

Drug Development and Synthesis

The synthesis of this compound can be achieved through various methods including microwave-mediated synthesis which offers an eco-friendly approach. The versatility of this compound allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.

Table 3: Synthesis Methods Overview

Synthesis MethodDescriptionYield (%)
Microwave-Mediated SynthesisCatalyst-free method under eco-friendly conditionsUp to 83%
Traditional Organic SynthesisConventional methods using various reagentsVariable

Mechanism of Action

The mechanism by which methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Comparison

Key structural differences between the target compound and analogs lie in the core heterocycle , substituent types , and salt forms :

Compound Name Core Structure Substituents Salt Form Biological Activity
Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride (Target) [1,2,4]Triazolo[1,5-a]pyridine 2-amino, 6-methyl carboxylate Hydrochloride Undisclosed (inferred)
2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) [1,2,4]Triazolo[1,5-a]pyrimidine 6-carboxamide, 7-aryl, 5-methyl None Antitumor, antimicrobial
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (12) [1,2,4]Triazolo[4,3-a]pyrimidine 6-ethyl carboxylate, 3-aryl, 7-methyl None Undisclosed
2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine [1,2,4]Triazolo[1,5-a]pyridine 8-ethyl amine None Research compound
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride Imidazo[1,5-a]pyridine 7-amine Dihydrochloride Research compound

Key Observations :

  • Substituents : Carboxamide groups (e.g., 5a) may enhance hydrogen bonding in biological targets compared to carboxylate esters (target compound), which could improve metabolic stability .
  • Salt Forms : Hydrochloride salts (target compound, ) improve aqueous solubility, critical for bioavailability .

Biological Activity

Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride (CAS Number: 2225136-46-7) is a nitrogen-containing heterocyclic compound with significant biological activity. This article delves into its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13ClN4O2C_8H_{13}ClN_4O_2, with a molecular weight of 232.67 g/mol. The compound features a unique triazole and pyridine ring structure that contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Similar compounds in the triazolo-pyridine class have shown promising anticancer effects. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in cancerous cells .
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated the ability of related triazolo derivatives to reduce the production of interleukin-17A (IL-17A), which plays a crucial role in inflammatory responses .
  • Antiviral Activity : Triazolo derivatives have been noted for their antiviral properties against various viruses including HIV and influenza viruses. The mechanism often involves the inhibition of viral replication and interference with viral protein synthesis .
  • Enzyme Inhibition : Some studies have highlighted the compound's ability to inhibit enzymes such as α-glucosidase, which is relevant in managing diabetes by slowing carbohydrate absorption .

Case Study 1: RORγt Inhibition

In a study evaluating the inhibitory activity against RORγt (Retinoic acid receptor-related orphan receptor gamma t), a derivative showed an IC50 value of 41 nM, indicating potent activity comparable to established inhibitors. This suggests potential applications in treating autoimmune diseases where RORγt is implicated .

Case Study 2: Antidiabetic Activity

Research on triazolo-pyrimidine derivatives demonstrated significant α-glucosidase inhibition with some compounds exhibiting IC50 values lower than acarbose (104.07 mM), indicating their potential as effective antidiabetic agents .

Synthesis Methods

Several synthesis routes have been developed for this compound:

  • One-Pot Synthesis : A method involving the condensation of appropriate precursors under specific conditions has been reported to yield high purity products efficiently.
  • Modification of Existing Compounds : Structural modifications on known triazolo-pyridine frameworks can lead to derivatives with enhanced biological properties.

Comparative Analysis

The following table compares methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-[1,2,4]triazolo[1,5-a]pyridineSimilar triazole-pyridine structureAntiviral properties
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridineEthyl instead of methyl groupAntitumor activity
2-Amino-[1,2,4]triazolo[1,5-c]pyrimidineDifferent ring structure (pyrimidine)Inhibits AXL receptor tyrosine kinase

Q & A

Basic: What are the common synthetic routes for methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, analogous triazolopyrimidine compounds are synthesized using catalysts like TMDP (trimethylenediamine-N,N,N',N'-tetraacetic acid) in solvent mixtures (e.g., water/ethanol 1:1 v/v) under reflux conditions . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst loading : 10–15 mol% TMDP improves yield by facilitating cyclization .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., NH₂ at δ 5.8–6.2 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • X-ray crystallography : Resolves the fused triazole-pyridine ring system and confirms hydrochloride salt formation via Cl⁻ counterion identification .
  • FT-IR : Validates carboxylate (C=O stretch at 1720–1740 cm⁻¹) and amine (N–H bend at 1550–1650 cm⁻¹) functionalities .

Basic: How is the antiviral activity of this compound initially assessed in experimental settings?

Answer:
Primary antiviral screening involves:

  • Plaque reduction assays : Testing inhibition of viral replication (e.g., influenza A) in MDCK cells, with IC₅₀ values calculated using dose-response curves .
  • Protein binding studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with viral targets (e.g., neuraminidase) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental binding affinities in target interaction studies?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

  • Molecular dynamics (MD) simulations : Simulate solvated protein-ligand systems to account for aqueous interactions .
  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to validate docking predictions .
  • Cryo-electron microscopy (cryo-EM) : Resolve flexible regions in target proteins that may alter binding pockets .

Advanced: What strategies are effective in designing structure-activity relationship (SAR) studies for triazolopyridine derivatives to enhance bioactivity?

Answer:
SAR optimization involves systematic substitution:

Position Substituent Impact on Activity Example
C-2Amino (-NH₂)Enhances hydrogen bonding with viral proteasesParent compound
C-6Methyl esterImproves membrane permeabilityMethyl vs. ethyl ester analogs
C-7Halogens (Cl, Br)Increases binding to hydrophobic pockets6-Chloro derivative
Methodology :
  • Parallel synthesis : Generate derivatives via Suzuki-Miyaura coupling for aryl substitutions.
  • In vitro assays : Test against enzyme panels (e.g., kinase inhibition) to identify selectivity trends .

Advanced: What advanced crystallographic techniques address challenges in determining the conformationally flexible regions of this compound?

Answer:
Flexibility in the tetrahydro-pyridine ring complicates structure determination. Solutions include:

  • High-resolution X-ray diffraction (HR-XRD) : Resolve disorder using datasets collected at 100 K with synchrotron radiation .
  • Multipole refinement : Model electron density for accurate hydrogen bonding networks (e.g., NH₂⋯Cl⁻ interactions) .
  • Variable-temperature XRD : Track conformational changes between 100–300 K to identify dynamic regions .

Advanced: How can researchers optimize synthetic protocols for derivatives with electron-withdrawing groups while maintaining yield?

Answer:
Electron-withdrawing groups (e.g., -CF₃, -NO₂) often reduce yields due to steric hindrance. Optimization steps:

  • Catalyst selection : Use Pd(OAc)₂/XPhos for cross-couplings at C-5 .
  • Microwave-assisted synthesis : Reduce reaction time (20–30 min vs. 12 hrs conventional) for nitro-substituted derivatives .
  • Protecting groups : Temporarily mask the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions during functionalization .

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